4',5'-dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazol]-3'-amine dihydrochloride
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Overview
Description
4',5'-dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazol]-3'-amine dihydrochloride: is a complex organic compound belonging to the class of spirocyclic heterocycles. These compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4',5'-dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazol]-3'-amine dihydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the Stollé reaction, which involves the cyclization of a suitable precursor with a dihalo compound. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group or other oxidized forms.
Reduction: : Reducing the nitro group to an amine or other reduced forms.
Substitution: : Replacing one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). Conditions often involve acidic or neutral environments.
Reduction: : Typical reagents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C). Conditions may require high pressure and temperature.
Substitution: : Reagents can vary widely depending on the desired substitution, but common examples include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction: : Amine derivatives, hydrazines, and other reduced forms.
Substitution: : Halogenated derivatives, alkylated derivatives, and other substituted forms.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of spirocyclic compounds.
Medicine: : Investigating potential therapeutic uses, such as in the development of new drugs.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The exact mechanism of action of 4',5'-dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazol]-3'-amine dihydrochloride would depend on its specific biological targets. Generally, spirocyclic compounds can interact with various molecular pathways, potentially affecting enzyme activity, receptor binding, or cellular signaling processes.
Comparison with Similar Compounds
4',5'-dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazol]-3'-amine dihydrochloride: can be compared to other spirocyclic compounds, such as 3,4-dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazol]-3'-amine dihydrochloride and 4',5'-dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,2-c]pyrazol]-3'-amine dihydrochloride . These compounds share similar structural features but may differ in their substitution patterns, leading to variations in their chemical and biological properties.
Properties
CAS No. |
2228971-40-0 |
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Molecular Formula |
C7H12Cl2N4 |
Molecular Weight |
223.10 g/mol |
IUPAC Name |
spiro[4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-6,1'-cyclopropane]-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-3-9-7(1-2-7)5(4)10-11-6;;/h9H,1-3H2,(H3,8,10,11);2*1H |
InChI Key |
ULBQVKFOKDWZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(CN2)C(=NN3)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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